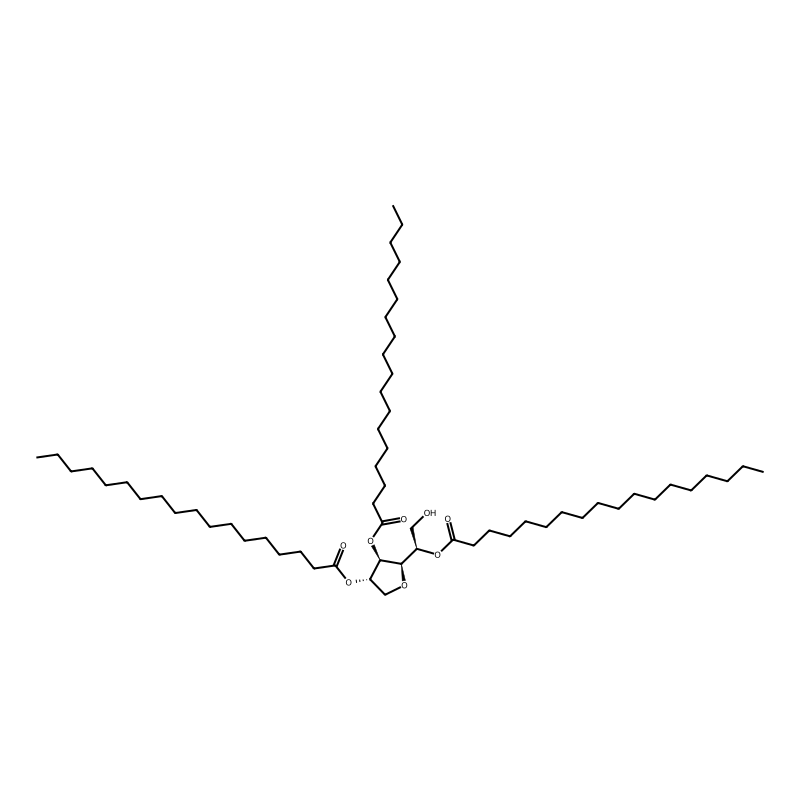

sorbitan tristearate (span 65); Span 65; span (R) 65 hlb-value 2.1; Span-65; Emulsifier S-65

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Sorbitan tristearate, commonly known as Span 65, is a nonionic surfactant and emulsifier derived from sorbitol esterified with stearic acid. It appears as a white to light cream waxy solid and is characterized by its low hydrophilic-lipophilic balance (HLB) value of 2.1, which indicates its suitability for water-in-oil (W/O) emulsions. This compound is widely utilized in various industries, including food, cosmetics, pharmaceuticals, and agrochemicals, due to its excellent emulsification, stabilizing, and lubricating properties .

The primary chemical reaction involved in the synthesis of sorbitan tristearate is the esterification of sorbitol with stearic acid. This reaction can be represented as follows:

This process results in the formation of a triester, where three stearic acid molecules are bonded to one sorbitol molecule. The resulting sorbitan tristearate exhibits properties that make it effective as an emulsifier and stabilizer in various formulations .

Sorbitan tristearate is generally regarded as safe for use in food and cosmetic applications. It has been evaluated by various regulatory bodies, including the European Food Safety Authority (EFSA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which have established acceptable daily intake (ADI) levels for its consumption. Sorbitan tristearate does not exhibit significant toxicity or irritancy, making it suitable for use in personal care products and food items .

The synthesis of sorbitan tristearate involves the following steps:

- Esterification: Sorbitol is reacted with stearic acid under controlled conditions (temperature and pressure) to facilitate the esterification process.

- Purification: The resulting mixture undergoes purification to isolate sorbitan tristearate from unreacted materials and by-products.

- Characterization: The final product is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and gas chromatography (GC) to confirm its structure and purity .

Sorbitan tristearate has diverse applications across multiple sectors:

- Food Industry: As an emulsifier (E492), it is used to stabilize fats in chocolate, prevent fat bloom, and maintain texture in margarine and cooking oils.

- Cosmetics: Functions as an emulsifier and stabilizer in creams, lotions, and other personal care products.

- Pharmaceuticals: Used in topical formulations as a base for ointments and suppositories due to its emulsifying properties.

- Industrial

Research on the interactions of sorbitan tristearate with other substances indicates its role as a co-emulsifier when combined with polysorbates to stabilize oil-in-water emulsions. The manipulation of the ratio between sorbitan esters and polysorbates can yield emulsifying systems with varying HLB values, enhancing their applicability across different formulations . Additionally, studies have shown that sorbitan tristearate can effectively inhibit the crystallization of fats in chocolate formulations, thereby improving product stability during storage .

Sorbitan tristearate belongs to a family of sorbitan esters that share similar chemical characteristics but differ in their fatty acid composition or HLB values. Below is a comparison with some related compounds:

| Compound Name | HLB Value | Main Uses |

|---|---|---|

| Sorbitan monostearate | 4.7 | Oil-in-water emulsions |

| Sorbitan dioleate | 4.3 | Emulsifier for creams and lotions |

| Sorbitan trioctadecanoate | 1.8 | Stabilizer for W/O emulsions |

| Polysorbate 60 | 14.9 | Oil-in-water emulsions |

| Polysorbate 80 | 15.0 | Food applications, pharmaceuticals |

Uniqueness of Sorbitan Tristearate: With an HLB value of 2.1, sorbitan tristearate is particularly effective for water-in-oil emulsions where low hydrophilicity is desired. Its ability to retard fat bloom in chocolate distinguishes it from other sorbitan esters that may not provide the same level of stability under heat exposure .